molecular formula C17H18N2O4S B3285602 (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 807357-36-4

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B3285602
CAS RN: 807357-36-4
M. Wt: 346.4 g/mol
InChI Key: KRDIPXDMZPMRCJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as AMT, is a synthetic compound that belongs to the thiazole family. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the immune system. AMT has been studied for its potential use in cancer treatment and immunotherapy.

Mechanism of Action

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exerts its anti-tumor effects by inhibiting IDO, which is an enzyme that catalyzes the conversion of tryptophan to kynurenine. This metabolic pathway has been shown to suppress the activity of T cells and promote the development of regulatory T cells, which can suppress the immune response against tumors. By inhibiting IDO, (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can restore the balance of immune cells and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of IDO in vitro and in vivo, leading to increased levels of tryptophan and decreased levels of kynurenine. It can also enhance the production of pro-inflammatory cytokines and chemokines, which can recruit immune cells to the tumor microenvironment.

Advantages and Limitations for Lab Experiments

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and specific inhibitor of IDO, which makes it a valuable tool for studying the role of IDO in cancer and immunology. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide in lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of results. It can also have off-target effects on other enzymes and pathways, which can confound the interpretation of results.

Future Directions

There are several future directions for the study of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to enhance the efficacy of these treatments in preclinical models, and clinical trials are currently underway to evaluate its safety and efficacy in combination with other treatments. Another future direction is the development of more potent and specific IDO inhibitors that can overcome the limitations of (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. Finally, the role of IDO in other diseases, such as autoimmune disorders and infectious diseases, is an area of active research that may benefit from the development of new IDO inhibitors.

Scientific Research Applications

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment and immunotherapy. It has been shown to inhibit the activity of IDO, which is overexpressed in many types of cancer and contributes to immune evasion by tumors. By inhibiting IDO, (E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can enhance the anti-tumor immune response and improve the efficacy of other cancer therapies.

properties

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-16(11(2)20)24-17(18-10)19-15(21)8-6-12-5-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,18,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIPXDMZPMRCJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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